molecular formula C27H33N3O5 B11395015 4-[4-(hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11395015
M. Wt: 479.6 g/mol
InChI Key: YNWXQZMVYBYEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenyl groups: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl groups to the core structure.

    Functionalization of the phenyl groups: The hexyl and methoxy groups are introduced through alkylation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl and methoxy groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups or the core structure.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[4-(Hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is unique due to its combination of functional groups and the pyrrolo[3,4-c]pyrazole core. This structure provides a distinct set of chemical and physical properties that can be leveraged for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

4-(4-hexoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H33N3O5/c1-4-5-6-9-15-35-21-13-12-18(17-22(21)34-3)26-23-24(19-10-7-8-11-20(19)31)28-29-25(23)27(32)30(26)14-16-33-2/h7-8,10-13,17,26,31H,4-6,9,14-16H2,1-3H3,(H,28,29)

InChI Key

YNWXQZMVYBYEML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=CC=CC=C4O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.